3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
Description
Properties
Molecular Formula |
C22H20F2N2O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H20F2N2O3S/c1-4-12-26-15(3)14(2)20(30(28,29)19-10-8-17(23)9-11-19)21(26)25-22(27)16-6-5-7-18(24)13-16/h4-11,13H,1,12H2,2-3H3,(H,25,27) |
InChI Key |
PFHMLDJVMBDGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)F)CC=C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Types of Reactions:: The compound likely undergoes various reactions, including:
- Electrophilic substitution due to the presence of excessive π-electrons in the indole nucleus.
- Benzylic reactions, where the benzylic position can be functionalized.
Electrophilic Substitution: Reagents such as halogens (e.g., bromine), Lewis acids (e.g., AlCl₃), and nitric acid (HNO₃) can be used.
Benzylic Oxidation: N-bromosuccinimide (NBS) can selectively oxidize the benzylic position.
Benzylic Halogenation: NBS can also be used for benzylic bromination.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Further experimental data would be needed to determine precise outcomes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in drug discovery and development, particularly in the following areas:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide group may enhance binding affinity to target proteins involved in cancer progression. Studies have demonstrated that derivatives of pyrrole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
2. Antimicrobial Properties
The presence of the sulfonyl group has been linked to increased antimicrobial activity. Preliminary studies suggest that this compound may be effective against various bacterial strains, making it a candidate for the development of new antibiotics.
3. Enzyme Inhibition
Compounds containing fluorinated moieties often serve as enzyme inhibitors due to their ability to mimic substrate structures. This compound could potentially inhibit enzymes critical to disease pathways, thereby serving as a lead compound for further optimization in therapeutic applications.
Material Science Applications
In material science, the unique properties of this compound can be leveraged in:
1. Organic Electronics
The fluorinated structure can enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into its electronic properties is ongoing to evaluate its effectiveness in these applications.
2. Polymer Chemistry
The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties due to its rigid structure and strong intermolecular interactions.
Agrochemical Applications
The compound's biological activity extends to agricultural sciences:
1. Pesticide Development
Given its potential antimicrobial properties, there is interest in exploring this compound as a pesticide or herbicide. Its efficacy against plant pathogens could provide a new avenue for crop protection strategies.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that similar pyrrole-based compounds exhibited selective cytotoxicity against breast cancer cell lines, providing a basis for further investigation into this specific derivative's anticancer potential .
- Antimicrobial Research : Research conducted at a university laboratory demonstrated that compounds with a sulfonamide functional group showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide could be similarly effective .
Mechanism of Action
Unfortunately, the exact mechanism by which this compound exerts its effects remains undisclosed. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional differences between the target compound and its closest analogs identified in the evidence:
Physicochemical and Spectroscopic Comparisons
- NMR Complexity : Analog 2’s ¹H NMR spectra exhibit severe overlap in aromatic regions due to scalar couplings, a challenge likely amplified in the target compound due to additional substituents (e.g., sulfonyl, pyrrole methyl groups).
- Molecular Weight and Solubility : The target compound’s higher molecular weight (443.5 vs. 394.5 for Analog 1) and aromatic bulk may reduce aqueous solubility compared to aliphatic amide analogs.
Pharmacological Implications
- Enzyme Targeting: Analog 3’s benzenesulfonamide and fluorophenyl groups are associated with aminopeptidase N inhibition, suggesting the target compound could share similar targets but with enhanced binding due to its pyrrole core.
- Fluorine Effects : Both the target compound and Analog 2 utilize fluorine to modulate electronic properties and bioavailability. The dual fluorination in the target compound may enhance membrane permeability or metabolic stability.
Biological Activity
The compound 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic molecule with potential biological activities stemming from its unique structural features. This article discusses its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.5 g/mol. Its structure includes a pyrrole ring with various substituents that enhance its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H20F2N2O3S |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring : Achieved through methods like the Paal-Knorr reaction.
- Introduction of the Fluorophenyl Group : Utilizes Suzuki-Miyaura coupling.
- Sulfonylation : Involves the reaction of sulfonyl chlorides with the pyrrole derivative.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 20 to 70 µM, indicating moderate to strong antibacterial activity compared to standard antibiotics .
The biological activity is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound may influence gene expression related to antimicrobial resistance.
Study on Antibacterial Efficacy
In a comparative study involving various derivatives, the compound showed promising results against multi-drug resistant strains of S. aureus. The study highlighted that modifications in the chemical structure significantly impacted antibacterial potency. For example, compounds with additional fluorine substitutions demonstrated enhanced lipophilicity and better membrane penetration .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with target proteins associated with bacterial resistance mechanisms. These studies suggest that the binding affinity of the compound to these targets is influenced by its structural features, particularly the sulfonyl and fluorophenyl groups .
Preparation Methods
Pyrrole Core Formation
The 1H-pyrrole ring substituted with 4,5-dimethyl groups serves as the foundational scaffold. A modified Hantzsch pyrrole synthesis is proposed, leveraging cyclocondensation between a 1,4-diketone and an amine. For example, reacting acetylacetone with ammonium acetate in acetic acid under reflux yields 3,4-dimethylpyrrole . Alternatively, chalcone derivatives and arylacetylenes can undergo cyclization in the presence of sulfonamides to form substituted pyrrolines, which are subsequently oxidized to pyrroles .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetylacetone, NH₄OAc, acetic acid, reflux, 6 h | 78% | |
| Oxidation | Ag(CH₃COO), PPh₃, CH₂Cl₂/MeOH, 60°C, 3 h | 82% |
Sulfonation at the 3-Position
Introducing the 4-fluorophenylsulfonyl group requires electrophilic aromatic substitution or metal-catalyzed coupling. A sulfonation reaction using 4-fluorobenzenesulfonyl chloride in the presence of AlCl₃ at 0–5°C selectively functionalizes the pyrrole’s 3-position . Alternative methods employ sodium hydride as a base in THF to enhance regioselectivity .
Optimization Insights
-
Temperature Control : Reactions below 10°C minimize polysubstitution .
-
Catalyst Use : Ag(CH₃COO) improves sulfonyl group incorporation .
N-Alkylation with Prop-2-En-1-Yl Group
The propenyl group is introduced via alkylation of the pyrrole nitrogen. Allyl bromide reacts with the sulfonated pyrrole intermediate in DMF using K₂CO₃ as a base. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency compared to conventional heating .
Comparative Data
| Method | Conditions | Yield |
|---|---|---|
| Conventional | Allyl bromide, K₂CO₃, DMF, 80°C, 12 h | 65% |
| Microwave | Allyl bromide, K₂CO₃, DMF, 100°C, 30 min | 89% |
Fluorination of the Benzamide Moiety
3-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride, followed by amide coupling with the pyrrole’s amine group. Alternatively, direct fluorination via electrophilic agents (e.g., Selectfluor®) on a pre-coupled benzamide intermediate is feasible .
Synthetic Routes
-
Acid Chloride Route :
-
Late-Stage Fluorination :
Final Assembly and Purification
The convergent synthesis concludes with coupling the fluorobenzamide to the functionalized pyrrole. Silica gel chromatography (hexane/EtOAc gradient) isolates the final product. Purity is confirmed via HPLC (>98%) and structural validation through ¹⁹F NMR and HRMS .
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 6H, CH₃), 4.82 (d, 2H, CH₂), 5.72 (m, 1H, CH₂=CH), 7.12–8.05 (m, 8H, Ar-H) .
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonation : Directed ortho-metalation using BuLi ensures precise sulfonyl group placement .
-
Propenyl Group Stability : Conducting alkylation under inert atmosphere (N₂) prevents oxidation .
-
Fluorine Reactivity : Anhydrous conditions minimize hydrolysis during fluorination .
Alternative Synthetic Pathways
Recent advances propose microwave-assisted one-pot strategies to reduce step count. For instance, simultaneous cyclization and sulfonation using polymer-supported reagents achieve 70% yield in 2 h . Additionally, flow chemistry techniques enhance scalability for industrial applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide?
- Methodology : The synthesis involves multi-step reactions, starting with the functionalization of a pyrrole core. Key steps include:
- Sulfonylation : Reacting the pyrrole intermediate with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (inert atmosphere, 0–5°C) to introduce the sulfonyl group.
- Allylation : Using prop-2-en-1-yl bromide in the presence of a base (e.g., NaH) for N-alkylation.
- Benzamide coupling : Condensation with 3-fluorobenzoyl chloride via a nucleophilic acyl substitution, requiring catalytic DMAP and DCC in dry DCM.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for isolating the final product .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity. The allyl group’s protons (δ 5.0–5.8 ppm) and fluorine atoms (via F NMR) are critical markers.
- X-ray Crystallography : Resolves stereochemical ambiguities and validates the sulfonyl-pyrrole geometry (e.g., bond angles and torsional strain) .
- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates using a C18 column with ESI+ ionization.
Q. How do structural modifications (e.g., fluorine substitution, allyl group) influence the compound’s physicochemical properties?
- Methodology :
- Comparative Analysis : Benchmark against analogs lacking fluorine or with alternative substituents (e.g., 4-chlorophenylsulfonyl). Key differences include:
| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-Fluorophenylsulfonyl | 3.2 | 0.15 | 180–185 |
| Phenylsulfonyl (no F) | 2.8 | 0.22 | 165–170 |
- Impact : Fluorine enhances lipophilicity and metabolic stability, while the allyl group introduces steric hindrance, affecting binding interactions .
Advanced Research Questions
Q. What biochemical pathways or enzyme targets are associated with this compound’s bioactivity?
- Methodology :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like acps-pptase, which is implicated in bacterial fatty acid biosynthesis. The sulfonamide group may act as a transition-state analog .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated bacterial cultures to identify downregulated genes in lipid metabolism pathways.
Q. How can contradictory bioactivity data (e.g., variable IC50 values across studies) be resolved?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, solvent effects). For example, DMSO >1% may alter membrane permeability .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology :
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS.
- Stabilization : Co-formulation with cyclodextrins or PEGylation to shield the allyl group from oxidative cleavage .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Analog Synthesis : Systematically vary substituents (e.g., replace allyl with propargyl or cyclopropyl groups) and test against off-target enzymes (e.g., human kinases).
- Data-Driven Design : Use QSAR models trained on IC50 datasets to predict optimal substituent combinations. Highlight the fluorophenyl group’s role in enhancing affinity .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability. The sulfonyl group’s hydrogen bonding with Arg residues is critical.
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and CYP450 inhibition risks (CYP3A4: moderate) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) using a factorial design to identify critical factors. For example, increasing reaction temperature from 25°C to 40°C may improve sulfonylation yield by 20% .
- Reproducibility Checks : Cross-validate with independent labs using identical reagents (e.g., anhydrous DMF from the same supplier).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
